1-Boc-3-bromo-5-cyanoindole chemical properties
1-Boc-3-bromo-5-cyanoindole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-3-bromo-5-cyanoindole
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the indole scaffold standing out as a "privileged" structure due to its prevalence in a vast array of pharmacologically active agents.[1] Within this class, 1-Boc-3-bromo-5-cyanoindole (CAS No: 348640-12-0) has emerged as a highly strategic and versatile intermediate. Its utility stems from the orthogonal reactivity of its three key functional groups: the N-Boc protecting group, the C3-bromine, and the C5-nitrile. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.[][]
Core Physicochemical and Spectroscopic Profile
The strategic arrangement of functional groups in 1-Boc-3-bromo-5-cyanoindole dictates its physical properties and how it behaves in a synthetic environment. The tert-butyloxycarbonyl (Boc) group significantly enhances its solubility in common organic solvents and stabilizes the indole ring, making it an ideal substrate for multi-step synthesis.
Physicochemical Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 348640-12-0 | [4][5] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 321.17 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | |
| Synonyms | tert-butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | [5] |
Predicted Spectroscopic Characteristics
While specific experimental spectra are not always published, the structure allows for a reliable prediction of its spectroscopic signature, which is crucial for reaction monitoring and quality control.
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¹ H NMR: The spectrum would feature a characteristic singlet for the nine protons of the tert-butyl group around 1.7 ppm. Aromatic protons on the indole core would appear as distinct signals in the 7.5-8.5 ppm range, with their coupling patterns revealing their positions. The C2-H proton, adjacent to the bromine, would likely appear as a downfield singlet.
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¹ ³ C NMR: The spectrum would show signals for the quaternary carbons of the Boc group (~85 ppm for the C(CH₃)₃ and ~150 ppm for the C=O). The cyano carbon signal would be expected around 117-120 ppm. The brominated C3 carbon would be significantly shifted compared to an unsubstituted indole.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the cyano group (C≡N stretch) around 2220-2240 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1725-1750 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Manufacturing Insights
The most logical and industrially scalable synthesis of 1-Boc-3-bromo-5-cyanoindole involves the regioselective bromination of its precursor, 1-Boc-5-cyanoindole. This approach leverages the electronic properties of the Boc-protected indole ring, which strongly activates the C3 position for electrophilic aromatic substitution.
Caption: Synthetic workflow for 1-Boc-3-bromo-5-cyanoindole.
Experimental Protocol: C3-Bromination
This protocol is designed as a self-validating system, where reaction progress can be easily monitored by TLC or LC-MS.
Step 1: Reaction Setup
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To a solution of 1-Boc-5-cyanoindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.2 M), add N-Bromosuccinimide (NBS) (1.05–1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Scientist's Note: The use of NBS is critical. It provides a controlled, low-concentration source of electrophilic bromine, which prevents over-bromination and other side reactions that can occur with harsher reagents like liquid bromine. The reaction is performed at 0 °C to manage the exothermicity and improve selectivity.
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Step 2: Reaction Monitoring
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Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
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Trustworthiness Check: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
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Step 3: Work-up and Isolation
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Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Boc-3-bromo-5-cyanoindole as a solid.
Chemical Reactivity: A Triumvirate of Functionality
The synthetic power of this molecule lies in the distinct and addressable reactivity of its three main functional groups. This allows for sequential and regioselective modifications, making it a cornerstone intermediate.
Caption: Generalized catalytic cycle for Suzuki coupling.
The C5-Cyano Group: Modulating Electronics and Functionality
The strongly electron-withdrawing cyano group deactivates the benzene portion of the indole ring towards further electrophilic substitution. [6][7]More importantly, it serves as a versatile chemical precursor:
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, a common pharmacophore and a handle for amide coupling.
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Reduction: It can be reduced to a primary amine (aminomethyl group), providing a basic center for salt formation or further derivatization.
The N1-Boc Group: A Removable Shield
The Boc group serves two essential functions: it protects the indole nitrogen from participating in unwanted side reactions (e.g., N-alkylation), and its steric bulk can direct metallation or substitution reactions. It is reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to reveal the N-H moiety for subsequent functionalization. [6]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Boc-3-bromo-5-cyanoindole is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical targets. []The ability to sequentially and selectively functionalize the C3 and C5 positions, followed by potential deprotection and reaction at N1, provides a powerful strategy for generating libraries of complex molecules for screening.
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Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This building block allows for the installation of aryl or heteroaryl groups at the C3 position via Suzuki coupling, a common motif for engaging with the hinge region of a kinase active site.
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Serotonergic Agents: The indole nucleus is the core structure of serotonin. Derivatives of this building block are used to synthesize selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists for various serotonin receptors, such as those used in the treatment of depression and anxiety. [1]* Antiviral and Anticancer Agents: The versatile substitution patterns achievable from this intermediate are crucial for developing novel antiviral and anticancer compounds, where precise positioning of functional groups is necessary for biological activity. [][9]
Safety and Handling
While a specific safety data sheet for 1-Boc-3-bromo-5-cyanoindole is not always available, data from structurally related compounds provide a strong basis for hazard assessment. Analogous brominated and N-Boc protected indoles are classified as irritants. [10][11][12]
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Hazard Classification (Predicted):
-
Causes skin irritation (H315). [11][13] * Causes serious eye irritation (H319). [11][13] * May cause respiratory irritation (H335). [10][11]* Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. [14][15]Avoid creating dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [14][16]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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National Center for Biotechnology Information. (n.d.). 5-Bromo-3-cyanoindole. PubChem. Retrieved from [Link]
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AbacipharmTech. (n.d.). 1-Boc-3-Bromo-5-cyanoindole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Boc-5-bromoindole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved from [Link]
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MolecularInfo. (n.d.). 1-BOC-3-BROMO-5-CYANOINDOLE molecular information. Retrieved from [Link]
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Venkatanarayana, M., et al. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. Retrieved from [Link]
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- ResearchGate. (2025).
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National Center for Biotechnology Information. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]
- ResearchGate. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.
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